molecular formula C20H22O3 B14459028 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one CAS No. 72045-49-9

1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one

Cat. No.: B14459028
CAS No.: 72045-49-9
M. Wt: 310.4 g/mol
InChI Key: PTLLHHCOLSXBBR-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, dyes, and photochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Anthracene or a substituted anthracene derivative.

    Functionalization: Introduction of hydroxyl groups at positions 1 and 8 through hydroxylation reactions.

    Alkylation: Addition of dipropyl groups at position 10 using alkylating agents under basic conditions.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired ketone form at position 9.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Replacement of hydroxyl groups with other functional groups.

    Addition: Addition reactions at the aromatic ring or side chains.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one may have various applications in scientific research, including:

    Chemistry: As a precursor or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a fluorescent probe.

    Medicine: Investigation of its pharmacological properties or as a building block for drug development.

    Industry: Use in the production of dyes, pigments, or organic electronic materials.

Mechanism of Action

The mechanism of action for 1,8-Dihydroxy-10,10-dipropylanthracen-9(10H)-one would depend on its specific application. Generally, it might interact with molecular targets through:

    Binding: Interaction with enzymes, receptors, or other proteins.

    Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.

    Photochemical Reactions: Absorption of light and subsequent photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthracene: Lacks the dipropyl groups, potentially different reactivity and applications.

    10,10-Dipropylanthracene: Lacks the hydroxyl groups, different chemical properties.

    Anthraquinone: Contains carbonyl groups instead of hydroxyl groups, used in dyes and pigments.

Properties

CAS No.

72045-49-9

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

1,8-dihydroxy-10,10-dipropylanthracen-9-one

InChI

InChI=1S/C20H22O3/c1-3-11-20(12-4-2)13-7-5-9-15(21)17(13)19(23)18-14(20)8-6-10-16(18)22/h5-10,21-22H,3-4,11-12H2,1-2H3

InChI Key

PTLLHHCOLSXBBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)CCC

Origin of Product

United States

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